1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core . Industrial production methods often utilize multicomponent reactions to enhance yield and selectivity . Common synthetic routes include:
Pictet-Spengler Reaction: Involves the condensation of an aldehyde with an amine under acidic conditions.
Bischler-Napieralski Cyclization: Utilizes N-acylated phenylethylamines and cyclizes them under dehydrating conditions.
Pomeranz-Fritsch Reaction: Involves the cyclization of benzylamine derivatives.
Chemical Reactions Analysis
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Can be reduced to decahydroisoquinoline.
Substitution: Undergoes N-alkylation with halo acetophenones to form substituted derivatives.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, selenium dioxide as a catalyst, and halo acetophenones for substitution reactions . Major products formed include nitrones, decahydroisoquinoline, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has several scientific research applications:
Neuroprotection: Exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) enzymes and scavenging free radicals.
Medicinal Chemistry: Used as a scaffold for developing drugs targeting neurodegenerative diseases.
Biological Studies: Investigated for its effects on dopamine metabolism and potential anti-addictive properties.
Industrial Applications: Used as a starting material for synthesizing more complex isoquinolines and quinolizidines.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves:
MAO Inhibition: Inhibits both MAO-A and MAO-B enzymes, increasing neurotransmitter levels in the brain.
Free Radical Scavenging: Reduces oxidative stress by scavenging free radicals.
Dopamine Metabolism: Shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation.
These mechanisms contribute to its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
1,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to antagonize neurotoxins.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used as a starting material for synthesizing complex isoquinolines.
Salsolinol: A catechol derivative with neurotoxic and neuroprotective properties.
The uniqueness of this compound lies in its dual role as a neuroprotectant and a versatile synthetic intermediate .
Properties
CAS No. |
87870-04-0 |
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Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-7-12-9(2)11-6-4-3-5-10(8)11;/h3-6,8-9,12H,7H2,1-2H3;1H |
InChI Key |
QCXBRTUKSBQLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C2=CC=CC=C12)C.Cl |
Origin of Product |
United States |
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